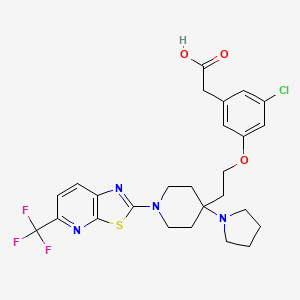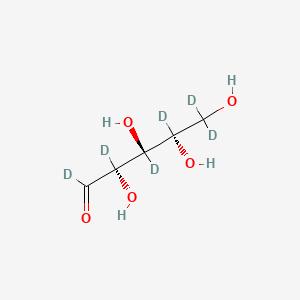
D-Ribose-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Ribose-d6: is a deuterium-labeled form of D-Ribose, a naturally occurring sugar molecule that plays a crucial role in the production of adenosine triphosphate (ATP), the primary source of energy for cells . The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which is often used in scientific research to trace and study metabolic pathways and reactions .
准备方法
Synthetic Routes and Reaction Conditions: D-Ribose-d6 can be synthesized through various methods, including chemical synthesis and fermentation. One common method involves the chemical synthesis of D-Ribose from D-glucose, followed by the incorporation of deuterium atoms . This process typically requires specific reaction conditions, such as the use of deuterated reagents and solvents, to ensure the successful incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria, such as Bacillus species, are genetically engineered to produce high yields of D-Ribose, which is then subjected to deuterium exchange reactions to obtain this compound . This method is advantageous due to its scalability and cost-effectiveness.
化学反应分析
Types of Reactions: D-Ribose-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using sodium borohydride to convert this compound into ribitol.
Substitution: Substitution reactions often involve the use of acetic anhydride or alkyl halides to form esters or ethers.
Major Products Formed: The major products formed from these reactions include ribonic acid, ribitol, and various esters and ethers, depending on the specific reagents and conditions used .
科学研究应用
Chemistry: D-Ribose-d6 is used as a tracer in metabolic studies to understand the pathways and mechanisms involved in carbohydrate metabolism . Its deuterium labeling allows for precise tracking of the compound in various biochemical reactions.
Biology: In biological research, this compound is employed to study the synthesis and degradation of nucleotides and nucleic acids. It helps in elucidating the role of ribose in cellular processes such as DNA and RNA synthesis .
Medicine: this compound has potential therapeutic applications in the treatment of conditions like chronic fatigue syndrome and heart disease. It is used to investigate the effects of ribose supplementation on ATP production and energy metabolism in patients .
Industry: In the industrial sector, this compound is utilized in the production of pharmaceuticals and nutraceuticals. Its role as a precursor in the synthesis of antiviral and anticancer drugs is of particular interest .
作用机制
D-Ribose-d6 exerts its effects primarily through its involvement in the pentose phosphate pathway (PPP) and ATP production . Upon entering the cell, this compound is phosphorylated to form ribose-5-phosphate, which serves as a precursor for nucleotide synthesis and ATP production . The compound also activates adenosine monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . This activation enhances the utilization of stored energy and promotes the synthesis of new mitochondria, thereby improving cellular energy levels .
相似化合物的比较
Deoxyribose: A structural analog of D-Ribose, found in DNA, and plays a crucial role in genetic material synthesis.
D-Arabinose: Another pentose sugar, similar in structure to D-Ribose, but with different biological functions.
Uniqueness of D-Ribose-d6: this compound is unique due to its deuterium labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides valuable insights into the compound’s behavior and interactions in various biochemical pathways, making it a powerful tool in scientific research .
属性
分子式 |
C5H10O5 |
|---|---|
分子量 |
156.17 g/mol |
IUPAC 名称 |
(2R,3R,4R)-1,2,3,4,5,5-hexadeuterio-2,3,4,5-tetrahydroxypentan-1-one |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1D,2D2,3D,4D,5D |
InChI 键 |
PYMYPHUHKUWMLA-JDSYEOJOSA-N |
手性 SMILES |
[2H]C(=O)[C@@]([2H])([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O |
规范 SMILES |
C(C(C(C(C=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12392255.png)

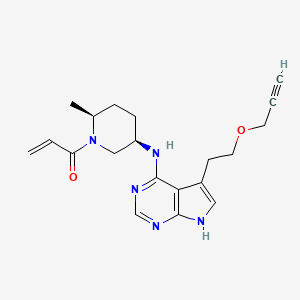
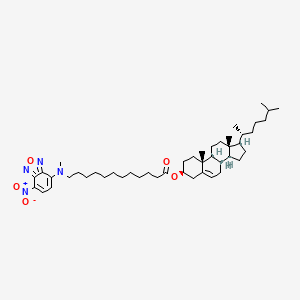
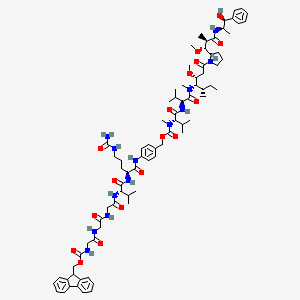

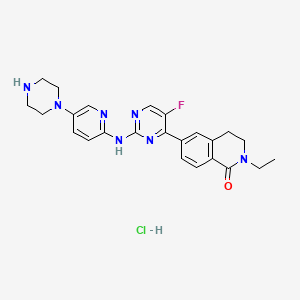
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B12392299.png)
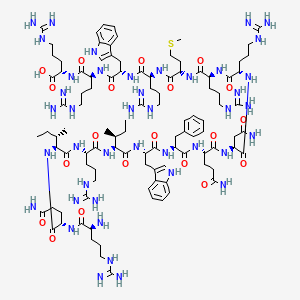
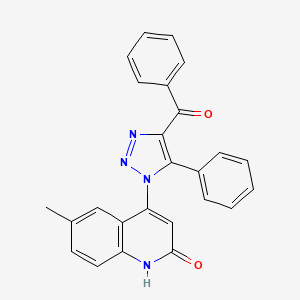
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392325.png)
![[(2R,5R)-3-acetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12392326.png)
